molecular formula C12H9N5O B1683910 6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile CAS No. 98293-88-0

6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

Cat. No. B1683910
CAS RN: 98293-88-0
M. Wt: 239.23 g/mol
InChI Key: KJRKRHGTENMKAI-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OK-1035 is a potent and selective DNA-PK inhibitor. When a synthetic peptide was used as a substrate, OK-1035 caused 50% inhibition of DNA-PK activity at 8 microM. OK-1035 inhibited the phosphorylation by DNA-PK of consensus peptide as well as that of recombinant human wild type-p53. Kinetic studies indicated that OK-1035 inhibited DNA-PK activity in an ATP-competitive manner.

properties

CAS RN

98293-88-0

Product Name

6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

IUPAC Name

6-[(E)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N5O/c13-6-9-5-10(8-1-3-15-4-2-8)11(7-16-14)17-12(9)18/h1-5,7H,14H2,(H,17,18)/b16-7+

InChI Key

KJRKRHGTENMKAI-FRKPEAEDSA-N

Isomeric SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)/C=N/N

SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=NN

Canonical SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=NN

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone
OK 1035
OK-1035

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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